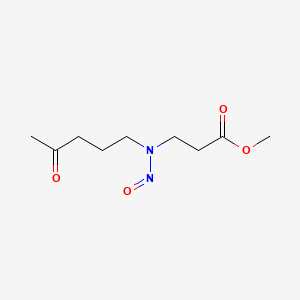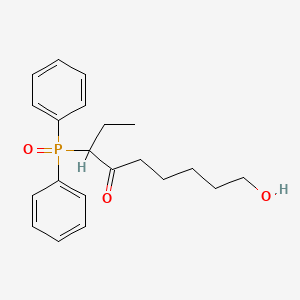
Butyl(ethyl)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl(ethyl)cyanamide is an organic compound that belongs to the cyanamide family Cyanamides are characterized by the presence of a nitrile group (C≡N) attached to an amino group (NH2) this compound, specifically, has a butyl group (C4H9) and an ethyl group (C2H5) attached to the cyanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl(ethyl)cyanamide can be achieved through several methods. One common approach involves the reaction of butylamine and ethyl cyanoacetate in the presence of a base such as butyl lithium in tetrahydrofuran (THF). This reaction yields this compound with high efficiency .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl(ethyl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles and amides.
Reduction: Reduction reactions can convert this compound to primary amines.
Substitution: Nucleophilic substitution reactions can replace the nitrile group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitriles and amides.
Reduction: Primary amines.
Substitution: Various substituted cyanamides depending on the nucleophile used.
Applications De Recherche Scientifique
Butyl(ethyl)cyanamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: This compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of butyl(ethyl)cyanamide involves its interaction with various molecular targets. The nitrile group can participate in electrophilic and nucleophilic reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting biological pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl cyanoacetate: Used in similar synthetic applications but lacks the butyl group.
Butyl cyanoacetate: Similar structure but with different reactivity due to the absence of the ethyl group.
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): Another cyanamide derivative with distinct reactivity and applications.
Uniqueness
Butyl(ethyl)cyanamide is unique due to the presence of both butyl and ethyl groups, which confer distinct chemical properties and reactivity. This dual substitution allows for versatile applications in synthetic chemistry and potential biological activities.
Propriétés
Numéro CAS |
77464-02-9 |
|---|---|
Formule moléculaire |
C7H14N2 |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
butyl(ethyl)cyanamide |
InChI |
InChI=1S/C7H14N2/c1-3-5-6-9(4-2)7-8/h3-6H2,1-2H3 |
Clé InChI |
TWIIUOHKFCESSJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


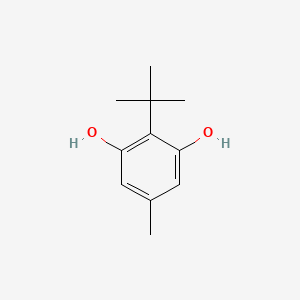

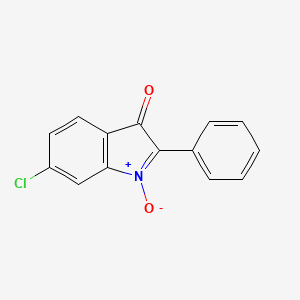
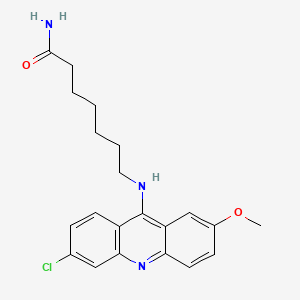


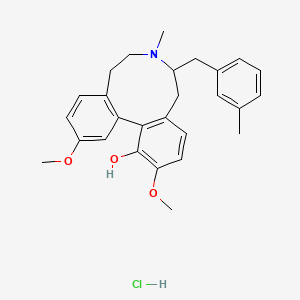
![2H-Pyran, 2,2'-[1,3-propanediylbis(oxy)]bis[tetrahydro-](/img/structure/B14434950.png)
![Lithium, [1-(diphenylphosphino)-2,4-cyclopentadien-1-yl]-](/img/structure/B14434953.png)
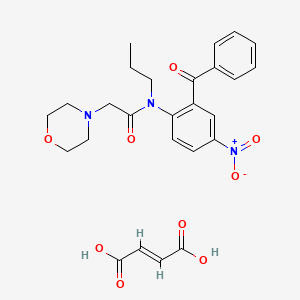
![7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14434963.png)
